molecular formula C27H25F3N2O5 B393791 METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B393791
M. Wt: 514.5g/mol
InChI Key: OAEPBKKFUZHZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group is introduced through a cyclization reaction involving a suitable precursor, such as a catechol derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Construction of the Hexahydroquinoline Core: This step involves the cyclization of an appropriate intermediate, often using a Lewis acid catalyst.

    Final Coupling and Esterification: The final step includes coupling the intermediate with methyl 2-amino-3-carboxylate under esterification conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to fully saturated analogs.

Scientific Research Applications

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In cancer cells, it may induce apoptosis by disrupting microtubule assembly and inhibiting tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of a trifluoromethyl group, a benzodioxole moiety, and a hexahydroquinoline core

Properties

Molecular Formula

C27H25F3N2O5

Molecular Weight

514.5g/mol

IUPAC Name

methyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C27H25F3N2O5/c1-26(2)11-17-22(18(33)12-26)21(14-8-9-19-20(10-14)37-13-36-19)23(25(34)35-3)24(31)32(17)16-7-5-4-6-15(16)27(28,29)30/h4-10,21H,11-13,31H2,1-3H3

InChI Key

OAEPBKKFUZHZKL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)OC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)OC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

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